molecular formula C16H15F3N2O4Se B12783758 Thymidine, alpha,alpha,alpha-trifluoro-3'-Se-phenyl-3'-seleno- CAS No. 144989-70-8

Thymidine, alpha,alpha,alpha-trifluoro-3'-Se-phenyl-3'-seleno-

Cat. No.: B12783758
CAS No.: 144989-70-8
M. Wt: 435.3 g/mol
InChI Key: CIBVWXDNMBVPBB-FRRDWIJNSA-N
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Description

Thymidine, alpha,alpha,alpha-trifluoro-3’-Se-phenyl-3’-seleno- is a synthetic nucleoside analogue This compound is characterized by the presence of trifluoromethyl and selenophenyl groups, which impart unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thymidine, alpha,alpha,alpha-trifluoro-3’-Se-phenyl-3’-seleno- typically involves multiple steps, starting from thymidine. The selenophenyl group is introduced via a nucleophilic substitution reaction, where a selenophenyl halide reacts with a nucleophilic site on the thymidine molecule .

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its specialized use in research rather than large-scale applications. the general principles of organic synthesis, such as optimization of reaction conditions and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Thymidine, alpha,alpha,alpha-trifluoro-3’-Se-phenyl-3’-seleno- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenophenyl group yields selenoxide derivatives, while reduction of the trifluoromethyl group results in a simpler nucleoside analogue .

Scientific Research Applications

Thymidine, alpha,alpha,alpha-trifluoro-3’-Se-phenyl-3’-seleno- has several scientific research applications:

Mechanism of Action

The mechanism of action of Thymidine, alpha,alpha,alpha-trifluoro-3’-Se-phenyl-3’-seleno- involves its incorporation into DNA strands during replication. The presence of the trifluoromethyl and selenophenyl groups disrupts normal DNA synthesis, leading to the inhibition of cell division. This makes it a potent agent for studying DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thymidine, alpha,alpha,alpha-trifluoro-3’-Se-phenyl-3’-seleno- is unique due to the presence of both trifluoromethyl and selenophenyl groups, which impart distinct chemical and biological properties. These modifications enhance its stability and reactivity, making it a valuable tool in various research applications .

Properties

CAS No.

144989-70-8

Molecular Formula

C16H15F3N2O4Se

Molecular Weight

435.3 g/mol

IUPAC Name

1-[(2R,4S,5R)-5-(hydroxymethyl)-4-phenylselanyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C16H15F3N2O4Se/c17-16(18,19)10-7-21(15(24)20-14(10)23)13-6-12(11(8-22)25-13)26-9-4-2-1-3-5-9/h1-5,7,11-13,22H,6,8H2,(H,20,23,24)/t11-,12+,13-/m1/s1

InChI Key

CIBVWXDNMBVPBB-FRRDWIJNSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)[Se]C3=CC=CC=C3

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)[Se]C3=CC=CC=C3

Origin of Product

United States

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